Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
Description
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a quaternary ammonium compound characterized by:
- Molecular formula: C₄₅H₈₉N₄O₂·C₂H₅O₄S (CAS 67633-77-6) or C₄₇H₉₄N₄O₆S (CAS 70693-75-3) .
- Key structural features: A cyano (-CN) group, ethyl substituents, and two octadecanoylamidoethyl (C₁₈) chains attached to the ammonium center. The counterion is ethyl sulfate.
- Applications: Likely used as a cationic surfactant in industrial or cosmetic formulations due to its amphiphilic structure .
Properties
CAS No. |
67633-77-6 |
|---|---|
Molecular Formula |
C47H94N4O6S |
Molecular Weight |
843.3 g/mol |
IUPAC Name |
2-cyanoethyl-ethyl-bis[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C45H88N4O2.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(50)47-39-42-49(6-3,41-35-38-46)43-40-48-45(51)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-37,39-43H2,1-3H3,(H-,47,48,50,51);2H2,1H3,(H,3,4,5) |
InChI Key |
KHCOUJSHSKIANR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps. The initial step often includes the reaction of ethylamine with a cyanoethylating agent to introduce the cyano group. This is followed by the reaction with octadecanoyl chloride to form the amide linkages. The final step involves the quaternization of the amine with ethyl sulfate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membranes and lipid interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. The compound’s amide linkages and cyano group allow it to interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Observations :
- Counterion Effects : Ethyl sulfate (target) vs. methyl sulfate (CAS 28706-44-7) alters solubility and thermal stability. Nitrate salts (CAS 94088-79-6) may offer higher water solubility.
- Functional Groups: The cyano group in the target compound enhances polarity compared to hydroxyethyl or methyl groups in analogs .
Physicochemical and Functional Differences
Biological Activity
Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate (CAS 67633-77-6) is a complex organic compound with significant biological activity. Its unique structure, which includes a cyano group and multiple amide linkages, allows it to interact with various biological systems. This article explores the compound's synthesis, properties, mechanisms of action, and its applications in scientific research.
Molecular Formula and Structure
- Molecular Formula : C₄₇H₉₄N₄O₆S
- Molar Mass : Approximately 843.338 g/mol
- Solubility : Soluble in water and organic solvents
- Melting Point : Approximately 160 °C
The compound's structure features a quaternary ammonium group, which enhances its interaction with biological membranes and proteins.
Ethanaminium's biological activity is primarily attributed to its ability to interact with lipid bilayers and proteins. The presence of the quaternary ammonium group allows for effective membrane penetration, while the cyano group can participate in various biochemical reactions.
Key Mechanisms:
- Membrane Interaction : The compound can alter membrane fluidity and permeability, influencing cell signaling pathways.
- Enzyme Modulation : It may interact with specific enzymes, altering their activity and potentially leading to changes in metabolic pathways.
- Cell Proliferation : Studies suggest that it may influence cell growth and differentiation through modulation of signaling pathways.
Biological Applications
Ethanaminium has been investigated for various applications in both laboratory and industrial settings:
- Surfactant Production : Its amphiphilic nature makes it suitable for use as a surfactant in cosmetic and pharmaceutical formulations.
- Drug Delivery Systems : The compound’s ability to encapsulate drugs within lipid bilayers enhances drug solubility and bioavailability.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infection control.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of Ethanaminium against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Drug Delivery Systems
Research on the encapsulation of anti-cancer drugs using Ethanaminium-based liposomes demonstrated improved drug stability and release profiles. In vitro tests showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations.
Comparative Analysis
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
|---|---|---|---|
| Ethanaminium 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate | C₄₇H₉₄N₄O₆S | 843.338 | Antimicrobial, Drug Delivery |
| Similar Compound A | C₄₅H₉₁N₄O₅S | 835.309 | Limited Activity |
| Similar Compound B | C₄₈H₉₆N₄O₇S | 857.335 | Moderate Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
